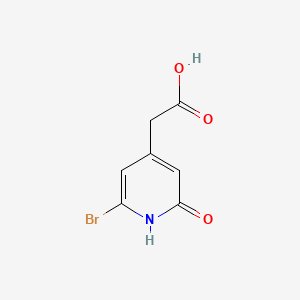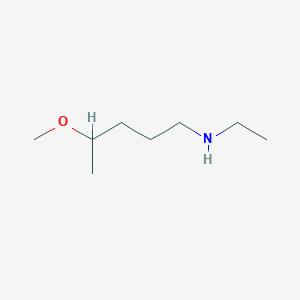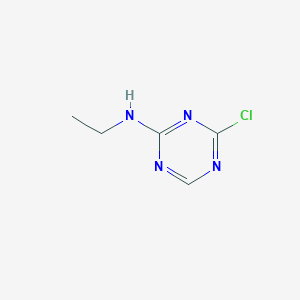
3-Chloro-4-(difluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(difluoromethyl)aniline is an aromatic amine with the molecular formula C7H6ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)aniline can be achieved through several methods. One common method involves the nitration of chlorodifluoromethoxybenzene, followed by reduction to obtain the desired aniline derivative . Another method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of hydrogen fluoride for selective fluorination and subsequent nitration and reduction steps are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and halogenated aromatic compounds .
Applications De Recherche Scientifique
3-Chloro-4-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can affect cellular processes such as signal transduction, enzyme inhibition, and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
4-Chloro-3-(difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-4-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups on the benzene ring. This combination of substituents can result in distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
3-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
Clé InChI |
NWRQRIIRKWTOKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)



![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)





![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
